Ethyl 1,4-diazepane-2-carboxylate

Übersicht

Beschreibung

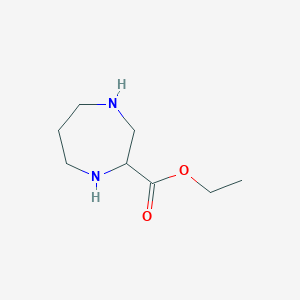

Ethyl 1,4-diazepane-2-carboxylate is an organic compound . It is also known as Ethyl 1,4-diazepane-1-carboxylate . The molecular formula of this compound is C8H16N2O2 . The molecular weight of this compound is approximately 172.22 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H16N2O2 . More detailed structural information, such as 3D models or X-ray diffraction analysis, was not found in the search results.Wissenschaftliche Forschungsanwendungen

New Ultra-Short Acting Hypnotic Applications

Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate, a related compound, has been identified as a new generation of ultra-short acting hypnotics. It exhibits potent in vivo activity, rapid onset, and short duration of action, making it a potential candidate for preanesthetic medication and anesthesia induction. Its metabolic profile also suggests compatibility with thiopental sodium for extended anesthesia maintenance H. El-Subbagh et al., 2008.

Organocatalysis and Cascade Reactions

Ethyl diazepane carboxylate catalyzes oxy-Cope rearrangement and intramolecular Michael reaction, yielding cyclopentane-containing products. This process demonstrates its role in iminium organocatalysis and provides a method for synthesizing complex molecules from simpler substrates, including cyclic and acyclic ones R. R. Barrett et al., 2023.

Reaction with Boron Trifluoride Etherate

The interaction of cyclic ethyl 2-diazo-3-hydroxy carboxylates with boron trifluoride etherate produces diverse products through complex mechanisms. This reaction pathway highlights the compound's reactivity and potential for generating novel organic structures R. Pellicciari et al., 1996.

Pharmacological Research

Ethyl 1,4-diazepane-2-carboxylate's derivatives have been studied for their pharmacological properties. For instance, ethyl-5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate shows anticonvulsant action in photosensitive epilepsy models, suggesting its utility in neurological research and potential therapeutic applications B. Meldrum et al., 1983.

Heterocyclic Chemistry

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a structurally similar compound, serves as an intermediate for synthesizing a variety of trifluoromethyl heterocycles. This demonstrates the compound's role in facilitating the creation of functionalized molecules for further chemical and pharmaceutical research Mark A. Honey et al., 2012.

Zukünftige Richtungen

While specific future directions for Ethyl 1,4-diazepane-2-carboxylate were not found in the search results, compounds of this nature are often subjects of ongoing research in the fields of organic chemistry and medicinal chemistry. They may be used as intermediates in the synthesis of more complex molecules or studied for their potential biological activities .

Eigenschaften

IUPAC Name |

ethyl 1,4-diazepane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-6-9-4-3-5-10-7/h7,9-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQHHIFYTYMADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655162 | |

| Record name | Ethyl 1,4-diazepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850786-98-0 | |

| Record name | Ethyl 1,4-diazepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497880.png)

![Tert-Butyl N-{2-[(3-Iodopyridin-2-Yl)Sulfanyl]Ethyl}Carbamate](/img/structure/B1497888.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide](/img/structure/B1497896.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1497912.png)